molecular formula C8H11ClN4 B1317695 2-Chloro-3-(piperazin-1-yl)pyrazine CAS No. 85386-99-8

2-Chloro-3-(piperazin-1-yl)pyrazine

Cat. No. B1317695
CAS RN: 85386-99-8
M. Wt: 198.65 g/mol
InChI Key: YSEFEUMYRXRNND-UHFFFAOYSA-N
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Description

“2-Chloro-3-(piperazin-1-yl)pyrazine” is a chemical compound that has been studied for its potential use in the development of anti-tubercular agents . It is a derivative of pyrazinamide, a first-line drug used in shortening TB therapy .


Synthesis Analysis

The synthesis of “this compound” and similar compounds involves several steps. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H11ClN4, and it has a molecular weight of 198.653 . The exact mass is 198.067230, and it has a LogP value of 1.04 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3 and a boiling point of 342.7±42.0 °C at 760 mmHg . It has a flash point of 161.1±27.9 °C and a vapour pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

  • Genotoxicity and Metabolic Activation:

    • 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine has shown potential as a treatment for obesity due to its inhibition of food intake and reduction in body weight in rats. However, its genotoxicity potential, revealed through the Salmonella Ames assay, indicates a metabolism and dose-dependent increase in reverse mutations. This suggests bioactivation to a reactive intermediate that covalently binds to DNA, highlighting a need for careful consideration in its therapeutic application (Kalgutkar et al., 2007).
  • Serotoninmimetic Activity:

    • A study on a series of 2-(1-piperazinyl)pyrazines showed that compounds like 6-chloro-2(1-piperazinyl)pyrazine exhibit central serotoninmimetic activity. This could have implications for the development of treatments for disorders related to serotonin imbalance, such as depression or anxiety (Lumma et al., 1978).
  • Antimicrobial Activity:

    • Piperazine and triazolo-pyrazine derivatives have been synthesized and evaluated for their antimicrobial activity. One compound, in particular, showed good growth inhibition against A. baumannii, indicating potential applications in combating bacterial infections (Patil et al., 2021).
  • Biofilm and MurB Inhibitors:

    • Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacies and biofilm inhibition activities. This is significant in the context of antibiotic resistance and the development of new antimicrobial agents (Mekky & Sanad, 2020).
  • Antitubercular Agents:

    • Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed and synthesized as anti-tubercular agents. This research is crucial for developing new therapies against tuberculosis (Srinivasarao et al., 2020).
  • Diverse Pharmacological Activities:

    • Piperazine and pyrazine containing molecules are known for their diverse pharmacological activities, including antitumor, anticonvulsant, antidepressant, and antimicrobial activities. This versatility makes them valuable in drug discovery and development (Asif, 2015).

Future Directions

The future directions for “2-Chloro-3-(piperazin-1-yl)pyrazine” could involve further development and testing of its anti-tubercular activity. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Biochemical Analysis

Biochemical Properties

2-Chloro-3-(piperazin-1-yl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, ranging from covalent binding to non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of certain genes involved in cell proliferation and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in conformational changes in the target biomolecule, affecting its activity and function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of degradation products that may have different biological activities. Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the biological activity of this compound changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. This compound can also influence metabolic flux by interacting with key metabolic enzymes, thereby affecting the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of this compound in different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and subsequently distributed to various organelles, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications may direct this compound to its specific subcellular location, where it can interact with its target biomolecules and exert its biological effects .

properties

IUPAC Name

2-chloro-3-piperazin-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4/c9-7-8(12-2-1-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEFEUMYRXRNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555624
Record name 2-Chloro-3-(piperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85386-99-8
Record name 2-Chloro-3-(piperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3′-chloro-2,3,5,6-tetrahydro-[1,2′]bipyrazinyl-4-carboxylic acid t-butyl ester (10 g, 33.4 mmol, 1 eq) in 1,4-dioxane (160 mL) add a 4 M solution of hydrochloric acid in 1,4-dioxane (80 mL, 0.3 mol, 10 eq) and stir under nitrogen at room temperature overnight. Dilute with DCM (600 mL) then basify with 50% aqueous sodium hydroxide. Add water (100 mL), separate the layers and extract the aqueous twice with DCM (200 mL). Combine the organic extracts, wash with saturated aqueous sodium chloride, dry (magnesium sulfate), filter, and concentrate to give 3′-chloro-3,4,5,6-tetrahydro-2H-[1,2′]bipyrazinyl as a viscous oil which solidifies on standing (6.39 g, 96%). MS (ES): m/z=199.1, 201.1 [M+H]+.
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Synthesis routes and methods II

Procedure details

Add 4 M HCl in 1,4-dioxane (10 mL) to 3′-chloro-2,3,5,6-tetrahydro-[1,2′]bipyrazinyl-4-carboxylic acid t-butyl ester (6.80 g, 22.76 mmol). Add 1,4-dioxane (40 mL) and subject the reaction to ultrasound then stir at room temperature under nitrogen for 3 hr. Add further HCl in 1,4-dioxane (40 mL) and stir for 1 hr. Add chloroform (400 mL), wash with 2 N sodium hydroxide (200 mL), saturated aq. sodium chloride (100 mL), dry (magnesium sulfate) and concentrate to give 3′-chloro-3,4,5,6-tetrahydro-2H-[1,2′]bipyrazinyl as a yellow oil which crystallized on standing to give a solid (4.0 g, 88%). MS (ES): m/z=199.1 [M+H]+.
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Synthesis routes and methods III

Procedure details

A mixture of 2,3-dichloropyrazine (1.35 g, 15.32 mmol), piperazine (2.34 g, 27.2 mmol) and K2CO3 (1.25 g, 9.04 mmol) in acetonitrile (5.5 mL) was stirred at 110° C. for 1.25 h in a sealed tube. The reaction mixture was diluted with CH2Cl2, filtered, and concentrated to give a yellowish semisolid residue which was purified by chromatography on silica gel using CHCl3/MeOH (9:1) as eluent. The obtained solid was redissolved in CHCl3 and applied to a short (3 cm) plug of alumina. Elution with ether/CHCl3 (9 1) afforded 1.24 g (69%) of the title product as a white solid: mp 47-53° C. HRMS m/z calcd for C8H11ClN4 (M)+ 198.0672, found 198.0673.
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